molecular formula C18H14N4O3S3 B2848302 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 865176-17-6

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No. B2848302
CAS RN: 865176-17-6
M. Wt: 430.52
InChI Key: SGBNYFARFGXXGU-UZYVYHOESA-N
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Description

Benzo[d]thiazol derivatives are a class of organic compounds that have been synthesized and investigated for their potential antidepressant and anticonvulsant effects . They are characterized by a benzene ring fused to a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .


Synthesis Analysis

The synthesis of benzo[d]thiazol derivatives often involves the reaction of appropriate precursors under specific conditions . For example, a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazol derivatives is characterized by a benzene ring fused to a thiazole ring. The exact structure can vary depending on the specific substituents attached to the rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol derivatives can vary widely depending on their specific structure. These properties can include factors such as solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of benzo[d]thiazol derivatives can vary depending on their specific structure and the biological system in which they are acting. For example, some derivatives have been found to show antidepressant activity, potentially via increasing the concentrations of serotonin and norepinephrine .

Safety and Hazards

The safety and hazards associated with benzo[d]thiazol derivatives can vary widely depending on their specific structure. As with all chemicals, appropriate safety precautions should be taken when handling these compounds .

Future Directions

The future directions for research into benzo[d]thiazol derivatives are likely to involve further exploration of their potential therapeutic effects, as well as the development of new synthetic methods for their preparation .

properties

IUPAC Name

N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S3/c1-2-9-22-13-8-7-11(28(19,24)25)10-15(13)27-18(22)21-16(23)17-20-12-5-3-4-6-14(12)26-17/h2-8,10H,1,9H2,(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBNYFARFGXXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

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